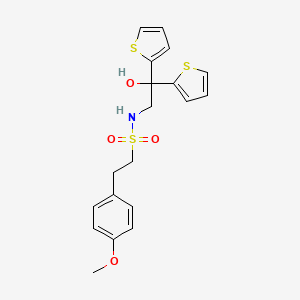
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as DTP-3, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. DTP-3 is a sulfonamide derivative that has been shown to inhibit the activity of several enzymes involved in cancer and inflammation.
作用机制
The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its ability to inhibit the activity of several enzymes involved in cancer and inflammation. By inhibiting these enzymes, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is able to prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces inflammation. Additionally, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have anti-angiogenic effects, which may prevent the growth and spread of tumors.
实验室实验的优点和局限性
One advantage of using N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide in lab experiments is its ability to inhibit the activity of several enzymes involved in cancer and inflammation. This makes N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide a useful tool in studying the mechanisms of cancer and inflammation. However, one limitation of using N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is its potential toxicity. Studies have shown that N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide. One potential direction is the development of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide for these applications. Another future direction is the study of the potential side effects of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, particularly its toxicity to normal cells. Finally, the development of new derivatives of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide may lead to the discovery of more effective and less toxic compounds for the treatment of cancer and inflammation.
合成方法
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves the reaction of 4-methoxybenzaldehyde with 2-bromoethanol to form the intermediate compound 2-(4-methoxyphenyl)ethanol. This intermediate is then reacted with 2,2'-dithiodiethanol in the presence of potassium carbonate to form the final product, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide.
科学研究应用
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have potential therapeutic applications in cancer and inflammation. Studies have shown that N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide inhibits the activity of several enzymes involved in cancer, including histone deacetylases and lysine-specific demethylase 1. Additionally, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
属性
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S3/c1-24-16-8-6-15(7-9-16)10-13-27(22,23)20-14-19(21,17-4-2-11-25-17)18-5-3-12-26-18/h2-9,11-12,20-21H,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECLEAARHVOFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-difluorophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B2972911.png)
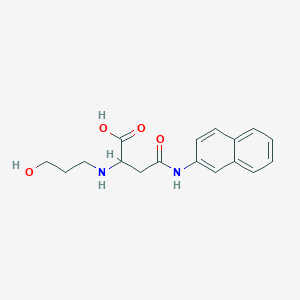
![6-[(6,8-Difluoro-1,2,3,4-tetrahydroquinolin-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2972914.png)
![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2972916.png)
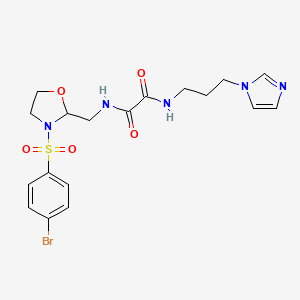
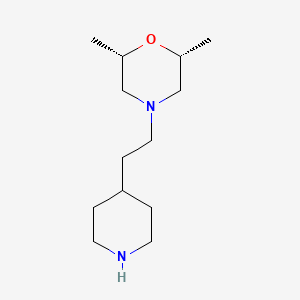
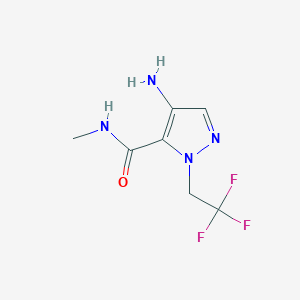
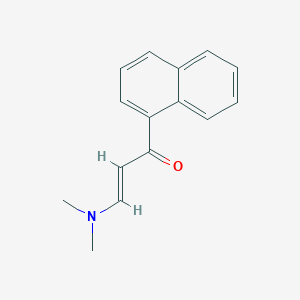
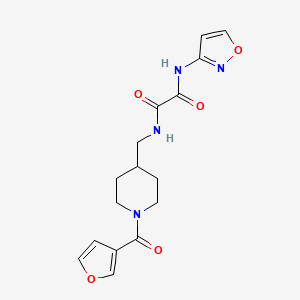

![1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2972929.png)
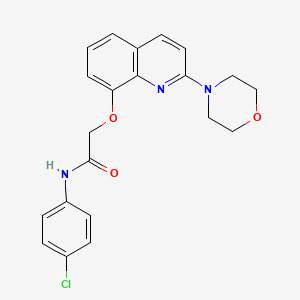
![5-((4-Hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2972933.png)